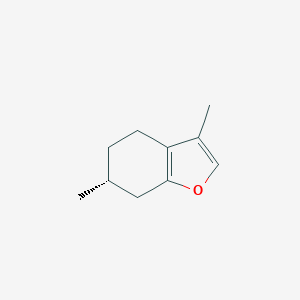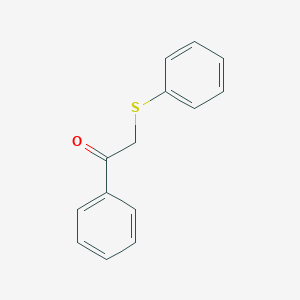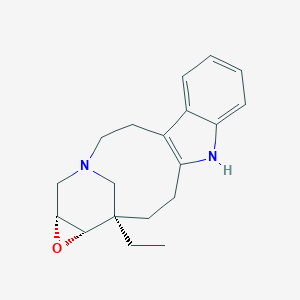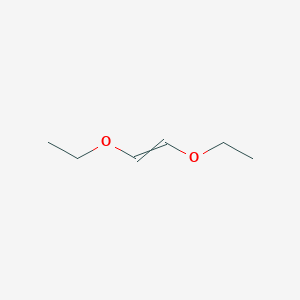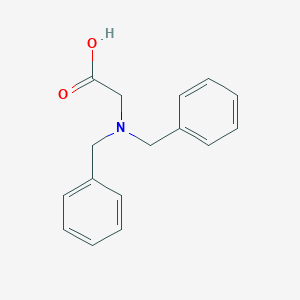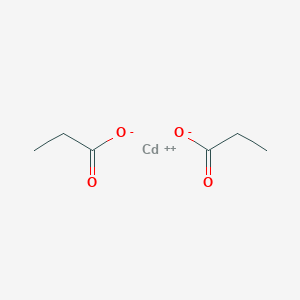
5-Methoxy-4-methylpyrimidine
Descripción general
Descripción
5-Methoxy-4-methylpyrimidine is a chemical compound with the molecular formula C6H8N2O . It is used in various chemical reactions and has potential applications in different fields .
Molecular Structure Analysis
The molecular structure of a compound like 5-Methoxy-4-methylpyrimidine can be analyzed using techniques such as X-ray diffraction, DFT and HF modeling . These techniques provide insights into the geometric parameters and the crystalline structure of the compound .Chemical Reactions Analysis
While specific chemical reactions involving 5-Methoxy-4-methylpyrimidine are not available, a variety of electroanalytical tools can be utilized to investigate redox-active intermediates in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 5-Methoxy-4-methylpyrimidine can be analyzed using various techniques . These properties include molecular weight, solubility, and reactivity, among others .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
“5-Methoxy-4-methylpyrimidine” derivatives have been studied for their potential in treating microbial and fungal infections. Research indicates that certain pyrimidine derivatives exhibit significant antimicrobial and antifungal activities, which could be more potent than some existing control fungicides . This suggests that compounds containing the “5-Methoxy-4-methylpyrimidine” moiety could be developed into new medications to combat resistant strains of bacteria and fungi.
Anticancer Properties
Pyrimidine derivatives, including those with a “5-Methoxy-4-methylpyrimidine” structure, are known to possess a range of biological activities, including anticancer properties. They have been reported to act as antimetabolites , interfering with DNA replication and cell division, which is crucial in cancer treatment strategies .
Neuroprotective and Anti-neuroinflammatory Agents
Studies have shown that pyrimidine derivatives can be synthesized to form compounds with neuroprotective and anti-neuroinflammatory properties. These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, offering protection against neuronal death and inflammation .
Cardiovascular Agents
The pyrimidine scaffold is also associated with cardiovascular benefits. Derivatives of “5-Methoxy-4-methylpyrimidine” may serve as antihypertensive agents, helping to manage blood pressure and contributing to the treatment of various heart conditions .
Diabetes Management
Pyrimidine-based compounds have been identified as DPP-IV inhibitors , which play a role in managing diabetes . They help in regulating blood sugar levels, making “5-Methoxy-4-methylpyrimidine” derivatives potential candidates for antidiabetic medications .
Antiviral and Anti-HIV Activities
Research has highlighted the potential of pyrimidine derivatives in the treatment of viral infections, including HIV. These compounds can interfere with viral replication, suggesting that “5-Methoxy-4-methylpyrimidine” could be a key component in developing new antiviral drugs .
Safety and Hazards
The safety and hazards associated with a compound like 5-Methoxy-4-methylpyrimidine would depend on its specific properties and uses . It’s important to refer to the relevant safety data sheets for detailed information .
Relevant Papers Several papers were found that may be relevant to 5-Methoxy-4-methylpyrimidine. These include a paper on the synthesis of a related compound , a paper on the pharmacological evaluation of novel triazole-pyrimidine hybrids , and a paper on the crystal structure of a related compound . These papers could provide further insights into the properties and potential applications of 5-Methoxy-4-methylpyrimidine.
Propiedades
IUPAC Name |
5-methoxy-4-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-6(9-2)3-7-4-8-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCLRYUFPQUEPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-4-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



